Cas no 882-33-7 (Phenyl disulfide)

Phenyl disulfide structure
Phenyl disulfide structure
상품 이름:Phenyl disulfide
CAS 번호:882-33-7
MF:C12H10S2
메가와트:218.337800502777
MDL:MFCD00003065
CID:40189
PubChem ID:13436

Phenyl disulfide 화학적 및 물리적 성질

이름 및 식별자

    • AKOS 94361
    • BIPHENYL DISULFIDE
    • DIPHENYL DISULFIDE
    • DIPHENYL DISULPHIDE
    • DIPHENYLDISULPIDE
    • FEMA 3225
    • PHENYL DISULFIDE
    • PHENYL DISULPHIDE
    • (Phenyldisulfanyl)benzene
    • Disulfide,diphenyl
    • dlphenyldisulfide
    • USAF e-1
    • phenyldithiobenzene
    • DIPHENTYL DISULFIDE
    • 1,1'-Dithiobisbenzene
    • 4,4'-Dithiobis(benzene)
    • Diphenyl persulfide
    • NSC 2689
    • disulfide diphenyl
    • 1,2-diphenyldisulfane
    • Disulfide, diphenyl
    • diphenyldisulfide
    • 1,1'-dithiodibenzene
    • Phenyldisulfide
    • diphenyldisulphide
    • FEMA No. 3225
    • Phenyl disulfide, 99%
    • 1,1'-disulfanediyldibenzene
    • MLS000069663
    • NSC2689
    • GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • 7P54H519IJ
    • SMR000059177
    • phenyi
    • Diphenyl disulfide (ACI)
    • Phenyl disulfide (8CI)
    • 1,1′-Dithiodibenzene
    • DPDS
    • Phenyl disulfide,99%
    • Phenyl disulfide
    • MDL: MFCD00003065
    • 인치: 1S/C12H10S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
    • InChIKey: GUUVPOWQJOLRAS-UHFFFAOYSA-N
    • 미소: S(C1C=CC=CC=1)SC1C=CC=CC=1
    • BRN: 639794

계산된 속성

  • 정밀분자량: 218.02200
  • 동위원소 질량: 218.022392
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 128
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 50.6
  • 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

  • 색과 성상: 백색 분말
  • 밀도: 1.353
  • 융해점: 58-60 °C (lit.)
  • 비등점: 191-192 ºC
  • 플래시 포인트: 310°C
  • 굴절률: 1,441-1,444
  • 용해도: xylene: soluble3%, clear, colorless to yellow
  • 수용성: Insoluble in water.
  • 안정성: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 50.60000
  • LogP: 4.48600
  • 용해성: 에탄올, 벤젠, 에틸에테르에 녹고 물에 녹지 않는다.
  • FEMA: 3225 | PHENYL DISULFIDE

Phenyl disulfide 보안 정보

  • 기호: GHS07 GHS09
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335,H400
  • 경고성 성명: P261,P273,P305+P351+P338
  • 위험물 운송번호:UN 3335
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38-50/53
  • 보안 지침: S26-S37/39
  • 포카표 F사이즈:13
  • RTECS 번호:SS6825000
  • 위험물 표지: Xi
  • 위험 등급:9
  • 저장 조건:Sealed in dry,Room Temperature(BD125827)
  • 위험 용어:R36/37/38
  • 패키지 그룹:III
  • TSCA:T

Phenyl disulfide 세관 데이터

  • 세관 번호:2930909090
  • 세관 데이터:

    ?? ?? ??:

    2930909090

    개요:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2930909090. 기타 유기황 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Phenyl disulfide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0167-500G
Diphenyl Disulfide
882-33-7 >99.0%(GC)
500g
¥1290.00 2024-04-15
Apollo Scientific
OR0792-25g
Diphenyl disulphide
882-33-7
25g
£55.00 2023-09-01
Apollo Scientific
OR0792-100g
Diphenyl disulphide
882-33-7
100g
£80.00 2023-09-01
Ambeed
A306142-5g
1,2-Diphenyldisulfane
882-33-7 95%
5g
$11.0 2025-02-22
SHENG KE LU SI SHENG WU JI SHU
sc-250693A-50g
Phenyl disulfide,
882-33-7 ≥97%
50g
¥286.00 2023-09-05
Enamine
EN300-20703-0.05g
(phenyldisulfanyl)benzene
882-33-7 95.0%
0.05g
$19.0 2025-02-19
Enamine
EN300-20703-0.25g
(phenyldisulfanyl)benzene
882-33-7 95.0%
0.25g
$19.0 2025-02-19
Oakwood
002923-5g
Diphenyl disulfide
882-33-7 98%
5g
$10.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P34660-25g
1,2-Diphenyldisulfane
882-33-7
25g
¥76.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
169021-50G
Phenyl disulfide
882-33-7
50g
¥476.42 2023-12-10

Phenyl disulfide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium azide
참조
Formation of sulfur-sulfur bonds by nucleophilic attack on sulfenyl halides and thiocyanates
Chaudri, Tanweer A., Pakistan Journal of Scientific and Industrial Research, 1976, 19(1), 1-3

합성회로 2

반응 조건
1.1 Reagents: Potassium hydroxide ,  Potassium sulfide Catalysts: 1,10-Phenanthroline ,  Iron oxide (Fe2O3) Solvents: Dimethylformamide ;  3.5 h, 120 °C
참조
Magnetic iron oxide nanoparticles/K2S: a simple and scale-up method for the direct synthesis of symmetrical disulfides from aryl halides
Soleiman-Beigi, Mohammad; et al, Journal of the Iranian Chemical Society, 2018, 15(7), 1545-1550

합성회로 3

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Reaction of α-keto sulfoxides with hydrogen chloride and trichloroacetic acid
Wakui, Toshimitsu; et al, Bulletin of the Chemical Society of Japan, 1978, 51(10), 3081-2

합성회로 4

반응 조건
1.1 Reagents: Sodium thiosulfate ,  Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Toluene ,  Water ;  24 h, 100 °C
참조
Transformation of arylboronic acids with sodium thiosulfate into organodisulfides catalyzed by a recyclable polyoxometalate-based Cr(III) catalyst
Li, Huiyi; et al, Green Chemistry, 2021, 23(16), 6059-6064

합성회로 5

반응 조건
1.1 Reagents: Potassium hydroxide ,  Sulfur Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Water ,  Polyethylene glycol bis(2-aminoethyl) ether ;  7.5 h, 130 °C
참조
The direct synthesis of symmetrical disulfides and diselenides by metal-organic framework MOF-199 as an efficient heterogenous catalyst
Soleiman-Beigi, Mohammad; et al, RSC Advances, 2015, 5(106), 87564-87570

합성회로 6

반응 조건
1.1 Reagents: Iron
참조
Novel deoxygenation of thiosulfonates and sulfoxides with reduced iron
Fujisawa, Tamotsu; et al, Chemistry Letters, 1973, (12), 1241-2

합성회로 7

반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

합성회로 8

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  Tetrabutylammonium iodide ;  10 min, rt → 70 °C; 10 min, 70 °C; 70 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Microwave-assisted regioselective sulfenylation of indoles under solvent- and metal-free conditions
Rahaman, Rajjakfur; et al, RSC Advances, 2016, 6(23), 18929-18935

합성회로 9

반응 조건
1.1 Reagents: 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (2:3) Solvents: Dimethylformamide ;  4 h, 100 °C
참조
Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides
Soleiman-Beigi, Mohammad; et al, Scientific Reports, 2022, 12(1),

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 80 °C
참조
Copper-Catalyzed C-S Bond Formation via the Cleavage of C-O Bonds in the Presence of S8 as the Sulfur Source
Rostami, Abed; et al, Synthesis, 2017, 49(22), 5025-5038

합성회로 11

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Diethyl phosphate Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium Solvents: N-Methyl-2-pyrrolidone ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  rt; 24 h, 5 bar, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
참조
Carbonylative Synthesis of 3-Substituted Thiochromenones via Rhodium-Catalyzed [3 + 2 + 1] Cyclization of Different Aromatic Sulfides, Alkynes, and Carbon Monoxide
Zhu, Fengxiang; et al, Journal of Organic Chemistry, 2018, 83(21), 13612-13617

합성회로 12

반응 조건
1.1 Reagents: Copper(II) triflate Solvents: 1,4-Dioxane
참조
A method for the synthesis of alkynyl phenyl sulfides from alkynyltrimethylsilanes. A novel, efficient synthesis of the thienamycin intermediate from 3(R)-hydroxybutyric acid
Miyachi, Nobuhide; et al, Journal of Organic Chemistry, 1990, 55(7), 1975-6

합성회로 13

반응 조건
1.1 Catalysts: Sulfuric acid Solvents: Benzene ;  1 h, 80 °C
참조
Integration of a Four-Step Reaction into One-Pot under the Coexistence of Silica-Gel-Supported Acid and Base Reagents: Synthesis of Benzo- and Naphthothiophenes Using NaHSO4/SiO2 and Na2CO3/SiO2
Hayakawa, Mamiko; et al, Synthesis, 2019, 51(12), 2572-2578

합성회로 14

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper bromide (CuBr2) Solvents: 1,4-Dioxane ;  16 h, 120 °C
참조
Copper-Catalyzed Direct Thiolation of Ketones Using Sulfonohydrazides: A Synthetic Route to Benzylic Thioethers
Jadhao, Amardeep Ramprasad ; et al, Journal of Organic Chemistry, 2023, 88(19), 14078-14087

합성회로 15

반응 조건
1.1 Reagents: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile ;  1 - 15 h, rt
참조
Benzyltriethylammonium tetrathiomolybdate
Prabhu, Kandikere R.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-5

합성회로 16

반응 조건
1.1 Reagents: Triethyl phosphite ,  Iodine ,  Silica ;  54 min, rt
1.2 Solvents: Ethyl acetate ;  30 min, rt
참조
Controllable and chemo-selective conversion of sodium sulfinates to disulfides or thiosulfonates by a solvent-free mechanochemical approach
Wang, Jinjing; et al, Tetrahedron, 2023, 139,

합성회로 17

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dimethylformamide ;  5 min, rt; 3 h, 80 °C
참조
Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides
Kumar, Harikesh; et al, New Journal of Chemistry, 2022, 46(7), 3426-3430

합성회로 18

반응 조건
1.1 Reagents: Tetrabutylammonium iodide Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
참조
Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids
Liu, Cong-Rong; et al, Organic & Biomolecular Chemistry, 2015, 13(8), 2251-2254

합성회로 19

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Eosin B Solvents: 1,2-Dichloroethane ;  24 h, rt
참조
Visible light-induced C-H sulfenylation using sulfinic acids
Sun, Pengfei; et al, Green Chemistry, 2017, 19(20), 4785-4791

합성회로 20

반응 조건
1.1 Reagents: Dabco Solvents: Acetonitrile ;  15 min, rt
참조
Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation
Das, Anupam; et al, ACS Omega, 2023, 8(20), 18275-18289

합성회로 21

반응 조건
1.1 Reagents: Acetic acid ;  1 h, 22 °C; 0.25 h, 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
참조
One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides
Zupanc, Anze; et al, Journal of Organic Chemistry, 2021, 86(8), 5991-6000

합성회로 22

반응 조건
참조
Benzenesulfenanilidyl radicals. Reactivity of 4'-methoxy- and 4'-methoxy-2-nitrobenzenesulfenanilidyl radicals
Benati, Luisa; et al, Journal of the Chemical Society, 1982, (12), 3049-53

합성회로 23

반응 조건
1.1 Reagents: 2,2′-Bipyridine ,  Oxygen Solvents: Acetic acid ;  18 h, 100 °C
참조
Copper-catalyzed synthesis of β-haloalkenyl chalcogenides by addition of dichalcogenides to internal alkynes and its application to synthesis of (Z)-tamoxifen
Taniguchi, Nobukazu, Tetrahedron, 2009, 65(14), 2782-2790

합성회로 24

반응 조건
1.1 Reagents: Triphenylphosphine ,  Iodine Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Iodine-mediated thiolation of phenol/phenylamine derivatives and sodium arylsulfinates in neat water
Wang, Dingyi; et al, RSC Advances, 2015, 5(130), 108030-108033

합성회로 25

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Dimethylformamide ;  9 h, 130 °C
참조
Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides
Yu, Xin-Zhang; et al, Molecules, 2022, 27(19),

합성회로 26

반응 조건
참조
Microwave thermolysis. VII: Oxidative coupling of thiol acetates and esters using "Clayan" in dry media
Meshram, H. M.; et al, Synthetic Communications, 1999, 29(15), 2705-2709

합성회로 27

반응 조건
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
참조
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

합성회로 28

반응 조건
1.1 Reagents: Aluminum ,  Stannous chloride Solvents: Methanol
참조
Chemistry of Trichlorofluoromethane: Synthesis of Chlorofluoromethyl Phenyl Sulfone and Fluoromethyl Phenyl Sulfone and Some of Their Reactions
Saikia, Anil K.; et al, Journal of Organic Chemistry, 2001, 66(3), 643-647

합성회로 29

반응 조건
1.1 Catalysts: Iodine ,  Phosphorus trichloride (silica gel supported) Solvents: Acetonitrile ;  10 h, reflux
1.2 Reagents: Sodium thiosulfate ;  reflux
참조
Deoxygenation of sulfoxides and reductive coupling of sulfonyl chlorides, sulfinates, and thiosulfonates using Silphos [PCl3-n(SiO2)n] as a heterogeneous phosphine reagent
Iranpoor, Nasser; et al, Synlett, 2005, (9), 1447-1449

합성회로 30

반응 조건
1.1 Reagents: Triethylamine ,  Sulfur ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  17 h, 110 °C
참조
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

합성회로 31

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Iodine Solvents: Dichloromethane ;  6 h, 90 °C
참조
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; et al, ChemistrySelect, 2018, 3(10), 2800-2804

합성회로 32

반응 조건
1.1 Reagents: Silver carbonate ,  Cesium carbonate ,  Oxygen ,  S8 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethylformamide ;  130 °C
참조
Copper-Catalyzed One-Pot Synthesis of Chalcogen-Benzothiazoles/Imidazo[1,2-a]pyridines with Sulfur/Selenium Powder and Aryl Boronic Acids
Guo, Tao; et al, Synlett, 2018, 29(11), 1530-1536

합성회로 33

반응 조건
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  1 min, 25 °C
참조
Highly Chemoselective NH- and O-Transfer to Thiols Using Hypervalent Iodine Reagents: Synthesis of Sulfonimidates and Sulfonamides
Tota, Arianna; et al, Organic Letters, 2018, 20(9), 2599-2602

합성회로 34

반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid ,  Sodium pyrosulfite Catalysts: Palladium chloride ,  Pyridinium, 2-(dicyclohexylphosphino)-1-phenyl-, chloride (1:1) Solvents: Acetamide ,  Choline chloride ;  12 h, 80 °C
1.2 Reagents: Iodine ;  20 min, 80 °C
1.3 Reagents: Water
참조
Deep Eutectic Solvents as Reaction Media for the Palladium-Catalysed C-S Bond Formation: Scope and Mechanistic Studies
Marset, Xavier; et al, Chemistry - A European Journal, 2017, 23(44), 10522-10526

합성회로 35

반응 조건
1.1 Reagents: Acetic acid ,  Potassium iodide Catalysts: 1,10-Phenanthroline ;  18 h, 100 °C
참조
Aerobic Copper-Catalyzed Acetoxysulfenylation and Hydrosulfenylation of Alkenes with Thiols
Taniguchi, Nobukazu, ChemistrySelect, 2018, 3(22), 6209-6213

합성회로 36

반응 조건
1.1 Reagents: Trichlorosilane
참조
Reductive formation of disulfides from sulfenyl, sulfinyl, and sulfonyl derivatives using tri-n-propylamine and trichlorosilane
Chan, Tak-Hang; et al, Journal of the American Chemical Society, 1970, 92(24), 7224-5

합성회로 37

반응 조건
1.1 Reagents: Cyclohexane ,  Carbon monoxide ,  Diethyl phosphite Catalysts: Iodine Solvents: Acetonitrile ;  20 bar, rt; 24 h, 120 °C
참조
Synthesis of Thioethers and Thioesters with Alkyl Arylsulfinates as the Sulfenylation Agent under Metal-Free Conditions
Li, Yahui; et al, Chemistry - An Asian Journal, 2016, 11(24), 3503-3507

합성회로 38

반응 조건
1.1 Reagents: Sulfur dioxide ,  Water Catalysts: Iodine Solvents: 1,2-Dimethoxyethane ;  8 h, 60 °C; 60 °C → 100 °C
참조
Study on improvement of diphenyl disulfide synthesis
Zhu, Bei-bei; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(4), 963-968

합성회로 39

반응 조건
1.1 Reagents: Cesium carbonate ,  Potassium fluoride ,  S8 Catalysts: Cupric acetate Solvents: Polyethylene glycol ;  7 h, 110 °C
참조
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

합성회로 40

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1.1 Reagents: Potassium thiocyanate ,  Potassium carbonate ,  4-Iodoanisole ,  Potassium fluoride Catalysts: Cupric acetate Solvents: Dimethylformamide ;  8 h, 60 °C
참조
Efficient Cu-catalyzed one-pot odorless synthesis of sulfides from triphenyltin chloride, aryl halides and S8 in PEG
Rostami, Abed; et al, Tetrahedron Letters, 2016, 57(2), 192-195

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1.1 Reagents: Sulfuric acid
참조
A singular property of thioesters of acetic acid
Charonnat, Raymond; et al, Compt. rend., 1954, 238, 119-21

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1.1 Reagents: 1,3,4-Oxadiazole-2(3H)-thione, 5-methyl-, potassium salt (1:1) Catalysts: Triaqua[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]][μ3-[1,3,5-benzenetricarbox… Solvents: Dimethylformamide ,  Water ;  6 h, 130 °C
참조
Metal Organic Framework 199- Catalyzed Domino Sulfur-Coupling and Transfer Reactions: The Direct Synthesis of Symmetric Diaryl Disulfides from Aryl Halides
Soleiman-Beigi, Mohammad; et al, Catalysis Letters, 2016, 146(8), 1497-1504

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1.1 Reagents: Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Tungsten hexachloride
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Efficient deoxygenation of sulfoxides to thioethers and reductive coupling of sulfonyl chlorides to disulfides with tungsten hexachloride
Firouzabadi, Habib; et al, Synthesis, 1999, (3), 500-502

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1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  1.5 h, rt
참조
Transition-Metal-Free Selective Synthesis of (Z)-1,2-Diarylthio-1-arylalkenes, (2-Arylethene-1,1,2-triyl)tris(arylsulfane)s and Alkynyl Sulfides from Thiocyanates and Terminal Arylalkynes
Yang, Lian; et al, ChemistrySelect, 2019, 4(1), 311-315

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1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethyl sulfoxide ;  9 h, rt
참조
Synthesis of diaryl disulfides via mild reduction of arylsulfinates with hydrazine monohydrate in DMSO
Zhu, Rui-Heng; et al, Synthetic Communications, 2012, 42(8), 1108-1114

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1.1 Solvents: Toluene ;  10 min, rt; 24 h, 130 °C
참조
Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source
Wu, Qian; et al, Chemical Communications (Cambridge, 2011, 47(32), 9188-9190

Phenyl disulfide Raw materials

Phenyl disulfide Preparation Products

Phenyl disulfide 관련 문헌

추천 기사

추천 공급업체
atkchemica
(CAS:882-33-7)(phenyldisulfanyl)benzene
CL18058
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:882-33-7)(phenyldisulfanyl)benzene
A1207331
순결:99%
재다:500g
가격 ($):162.0